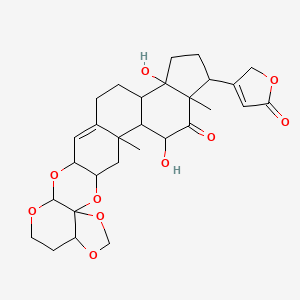![molecular formula C12H12N2O2 B14487940 2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione CAS No. 64804-71-3](/img/structure/B14487940.png)
2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione, typically involves coupling reactions of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in coordination chemistry, the nitrogen atoms in the bipyridine rings can form strong bonds with metal centers, affecting the electronic properties of the resulting complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its coordination chemistry applications.
4,4’-Bipyridine: Another common bipyridine isomer used in the synthesis of viologens and other electroactive materials.
Uniqueness
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of methyl groups at the 2’ and 6’ positions can affect the steric and electronic environment, making it distinct from other bipyridine derivatives .
Eigenschaften
CAS-Nummer |
64804-71-3 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2,6-dimethyl-1-(2-oxopyridin-1-yl)pyridin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(15)8-10(2)14(9)13-6-4-3-5-12(13)16/h3-8H,1-2H3 |
InChI-Schlüssel |
OMMMSYHNDDQEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(N1N2C=CC=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
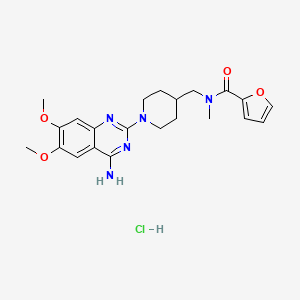
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
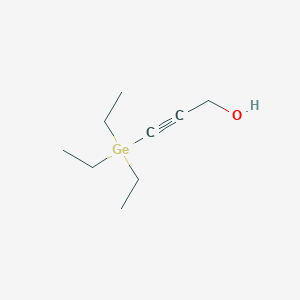
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
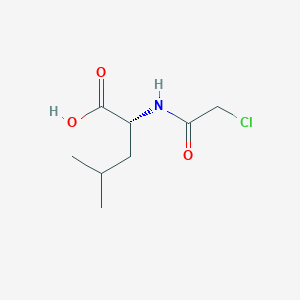
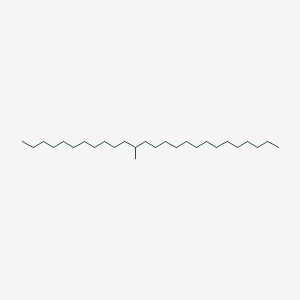
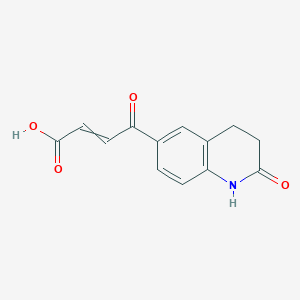
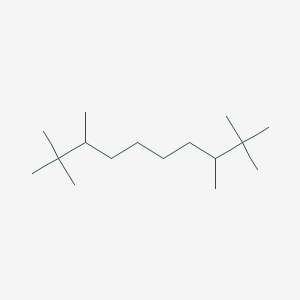
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
